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Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase

kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR)

signaling.[1] As an intracellular checkpoint, HPK1 attenuates T-cell activation, proliferation, and

cytokine production, making it a compelling therapeutic target for enhancing anti-tumor

immunity.[2] Hpk1-IN-55 is a potent and selective, orally active small molecule inhibitor of

HPK1, serving as a valuable chemical probe to investigate the biological functions of HPK1 and

its role in cancer immunotherapy.[3] These application notes provide detailed protocols for the

use of Hpk1-IN-55 in various in vitro and in vivo experimental settings.

Mechanism of Action
Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and

becomes activated.[4] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at

serine 376.[5] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to

the dissociation of the SLP-76 signaling complex and subsequent downregulation of T-cell

responses, including reduced production of interleukin-2 (IL-2).[4] Hpk1-IN-55 competitively

binds to the ATP-binding pocket of HPK1, inhibiting its kinase activity and preventing the

phosphorylation of SLP-76. This blockade of negative regulation sustains TCR signaling and

enhances T-cell effector functions.[6]
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Data Presentation
Biochemical and Cellular Activity of Hpk1-IN-55

Parameter Value
Cell Type/Assay
Condition

Reference

HPK1 Enzymatic IC50 <0.51 nM
Recombinant HPK1

enzymatic assay
[3]

IL-2 Secretion EC50 43.3 nM

Human Peripheral

Blood Mononuclear

Cells (PBMCs)

[3]

IL-2 Release EC50 38.8 nM
Purified human pan T

cells
[3]

IFN-γ Release EC50 49.2 nM
Purified human pan T

cells
[3]

In Vivo Pharmacokinetics of Hpk1-IN-55

Species Route Dose
Clp
(mL/min
/kg)

Vd
(L/kg)

DNAUC
(0-24 h)
(h・

ng/ml)

Bioavail
ability
(F%)

Referen
ce

Beagle

Dogs
IV - 11.44 5.58 - - [3]

Beagle

Dogs
PO - - - - - [3]

Monkeys IV 1 mg/kg 11.41 - - - [3]

Monkeys PO 2 mg/kg - - 560.5 42.0 [3]

Signaling Pathway and Experimental Workflow
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Caption: HPK1 negatively regulates T-cell activation via SLP-76 phosphorylation.
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In Vitro Experimental Workflow for Hpk1-IN-55
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Caption: Workflow for in vitro evaluation of Hpk1-IN-55.

Experimental Protocols
Protocol 1: In Vitro HPK1 Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of Hpk1-IN-55 on recombinant HPK1.
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Materials:

Recombinant human HPK1 enzyme

Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT)

Fluorescently labeled peptide substrate (e.g., NH2-fluorescein-RFARKGSLRQKNV-COOH)

ATP

Hpk1-IN-55

DMSO

384-well plates

Plate reader capable of detecting fluorescence

Procedure:

Prepare a serial dilution of Hpk1-IN-55 in DMSO.

In a 384-well plate, add the diluted Hpk1-IN-55 or DMSO (vehicle control).

Add a mixture of recombinant HPK1 enzyme and the peptide substrate in kinase buffer to

each well.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 3 hours).

Stop the reaction by adding EDTA.

Measure the fluorescence on a compatible plate reader.

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value

by fitting the data to a dose-response curve.
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Protocol 2: Cellular Assay for IL-2 and IFN-γ Production
Objective: To assess the effect of Hpk1-IN-55 on T-cell activation by measuring cytokine

production.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs) or purified human pan T-cells

RPMI-1640 medium with 10% FBS

Anti-CD3 and anti-CD28 antibodies

Hpk1-IN-55

DMSO

96-well culture plates

ELISA kits for human IL-2 and IFN-γ

Procedure:

Isolate PBMCs or purify T-cells from healthy donor blood.

Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

Pre-treat the cells with a serial dilution of Hpk1-IN-55 or DMSO for 1-2 hours.[4]

Stimulate the cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1

µg/mL).

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]

After incubation, centrifuge the plate and collect the supernatant.

Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA kits according

to the manufacturer's instructions.
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Determine the EC50 values by plotting the cytokine concentration against the Hpk1-IN-55
concentration.

Protocol 3: Phospho-Flow Cytometry for SLP-76
Phosphorylation
Objective: To measure the direct target engagement of Hpk1-IN-55 by quantifying the

phosphorylation of its substrate, SLP-76.

Materials:

Jurkat T-cells or human PBMCs

RPMI-1640 medium

Hpk1-IN-55

Anti-CD3 antibody

Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

Phospho-specific antibody against pSLP-76 (Ser376)

Fluorescently labeled secondary antibody

Flow cytometer

Procedure:

Culture Jurkat cells or isolate PBMCs.

Pre-treat the cells with a dose range of Hpk1-IN-55 for 1-2 hours.[4]

Stimulate the cells with anti-CD3 antibody (e.g., 20 µg/mL) for 30 minutes.[4]

Fix and permeabilize the cells according to the manufacturer's protocol.

Stain the cells with the anti-pSLP-76 (Ser376) antibody.
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Wash the cells and stain with a fluorescently labeled secondary antibody.

Acquire data on a flow cytometer and analyze the median fluorescence intensity of pSLP-76.

Determine the IC50 value for the inhibition of SLP-76 phosphorylation.

Protocol 4: In Vivo Antitumor Efficacy Study
Objective: To evaluate the in vivo antitumor efficacy of Hpk1-IN-55 as a monotherapy and in

combination with an anti-PD-1 antibody.

Materials:

Female BALB/c or C57BL/6 mice

Syngeneic tumor cells (e.g., CT26 or MC38)

Hpk1-IN-55

Vehicle for oral administration (e.g., 0.5% methylcellulose)

Anti-mouse PD-1 antibody

Calipers for tumor measurement

Procedure:

Subcutaneously implant tumor cells into the flank of the mice.

Monitor tumor growth until tumors reach a palpable size (e.g., 80-100 mm³).

Randomize mice into treatment groups (e.g., Vehicle, Hpk1-IN-55, anti-PD-1, Hpk1-IN-55 +

anti-PD-1).

Administer Hpk1-IN-55 orally (p.o.) at the desired dose and schedule (e.g., 1.5-12 mg/kg,

b.i.d.).[3]

Administer the anti-PD-1 antibody intraperitoneally (i.p.) at the specified dose and schedule.
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Measure tumor volume with calipers every 2-3 days.

Monitor animal body weight as a measure of toxicity.

At the end of the study, tumors and spleens can be harvested for pharmacodynamic analysis

(e.g., pSLP-76 levels, immune cell infiltration).

Conclusion
Hpk1-IN-55 is a potent and selective chemical probe for HPK1, enabling detailed investigation

of its role in immune regulation. The provided data and protocols offer a framework for

researchers to effectively utilize Hpk1-IN-55 in their studies to further elucidate the therapeutic

potential of HPK1 inhibition in immuno-oncology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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